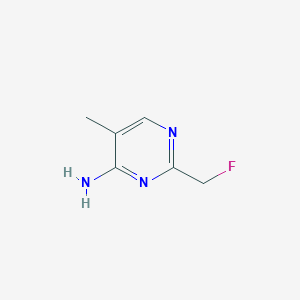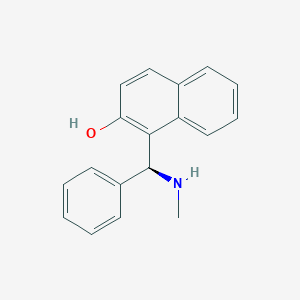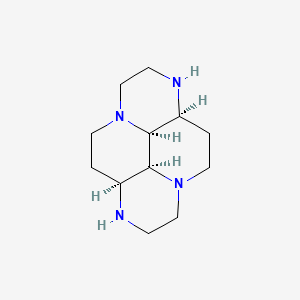![molecular formula C21H14N4 B13110401 2,5-Diphenyl-[1,2,4]triazolo[1,5-C]quinazoline CAS No. 61330-43-6](/img/structure/B13110401.png)
2,5-Diphenyl-[1,2,4]triazolo[1,5-C]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diphenyl-[1,2,4]triazolo[1,5-C]quinazoline is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including anti-inflammatory, tranquilizing, sedative, antiasthmatic, neurostimulating, antimicrobial, and antifungal properties . The unique structure of this compound allows it to interact with various biomolecular targets, making it a valuable compound in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diphenyl-[1,2,4]triazolo[1,5-C]quinazoline typically involves the heterocyclization of alkyl- (arylalkyl-, aryl-, hetaryl-) carboxylic acid (3H-quinazolin-4-ylidene)-hydrazides in glacial acetic acid . The intermediate [1,2,4]triazolo[4,3-C]-quinazolines undergo Dimroth rearrangement to form 2-R-[1,2,4]triazolo[1,5-C]quinazolines . This rearrangement is catalyzed by water and involves the addition of water to the quinazoline cycle, facilitating its sequential opening, rotation of the 1,2,4-triazole, cycle closure, and elimination of water .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Diphenyl-[1,2,4]triazolo[1,5-C]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the triazole or quinazoline rings.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific positions on the triazole or quinazoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazoloquinazoline derivatives, while substitution reactions can introduce various functional groups onto the triazole or quinazoline rings.
Applications De Recherche Scientifique
2,5-Diphenyl-[1,2,4]triazolo[1,5-C]quinazoline has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It exhibits various biological activities, making it a valuable compound for studying biological processes and interactions.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,5-Diphenyl-[1,2,4]triazolo[1,5-C]quinazoline involves its interaction with various biomolecular targets. The compound can form hydrogen bonds and exhibit high dipole moments, allowing it to interact with receptors such as adenosine and benzodiazepine receptors . These interactions can modulate various biological pathways, leading to its observed biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hetaryl-[1,2,4]triazolo[1,5-C]quinazolines: These compounds share a similar core structure but differ in the substituents on the triazole and quinazoline rings.
1,2,4-Triazole Derivatives: These compounds contain the triazole ring but lack the quinazoline moiety.
Quinazoline Derivatives: These compounds contain the quinazoline ring but lack the triazole moiety.
Uniqueness
2,5-Diphenyl-[1,2,4]triazolo[1,5-C]quinazoline is unique due to the fusion of the triazole and quinazoline rings, which imparts distinct biological activities and chemical properties. The presence of diphenyl groups further enhances its interaction with biomolecular targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
61330-43-6 |
|---|---|
Formule moléculaire |
C21H14N4 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
2,5-diphenyl-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C21H14N4/c1-3-9-15(10-4-1)19-23-21-17-13-7-8-14-18(17)22-20(25(21)24-19)16-11-5-2-6-12-16/h1-14H |
Clé InChI |
BMFCZVCTHKBBLM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN3C(=NC4=CC=CC=C4C3=N2)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B13110329.png)
![Imidazo[2,1-c][1,2,4]triazin-4-amine](/img/structure/B13110337.png)
![Imidazo[1,5-a]pyrazin-3-ylmethanol](/img/structure/B13110340.png)

![4-[3,5-bis(3,5-ditert-butyl-4-hydroxyphenyl)-2,4,6-trimethylphenyl]-2,6-ditert-butylphenol](/img/structure/B13110348.png)

![[1,2,4]Triazolo[1,5-a]pyrimidine, 2-(methylthio)-5,7-diphenyl-](/img/structure/B13110363.png)


![2,3,6,7-Tetramethoxy-9,9'-spirobi[fluorene]](/img/structure/B13110391.png)


![2-Boc-6,7-dichloro-9-hydroxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13110405.png)

